6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-4-3-5-11(18)6-9/h3-8H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPZRVRGKNBIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) in the presence of a base.
Amination: The aminophenyl group is introduced through a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl derivative reacts with the pyridine intermediate.
Dimethylation: The final step involves the dimethylation of the amine group using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound lies in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, including:
- Anticancer Agents: Studies have indicated that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in oncology.
- Antimicrobial Properties: The presence of the trifluoromethyl group has been associated with enhanced biological activity, which could be beneficial in developing antimicrobial agents.
Chemical Biology
In chemical biology, 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine can serve as a probe to study biological processes or as a tool for modifying biomolecules. Its ability to interact with various proteins and enzymes can facilitate:
- Target Identification: By tagging this compound to specific proteins, researchers can track interactions and elucidate pathways involved in disease mechanisms.
- Enzyme Inhibition Studies: The compound's amine group may allow it to act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Material Science
This compound's unique properties also make it suitable for applications in material science:
- Fluorinated Polymers: The trifluoromethyl group can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, leading to advanced materials for industrial applications.
- Nanotechnology: Its functional groups can be utilized to modify nanoparticles for targeted drug delivery systems or as components in sensors.
Agrochemical Applications
Research has suggested that compounds with similar structures may possess herbicidal or pesticidal properties. Thus, this compound could be explored for use in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Potential cytotoxic effects on cancer cell lines |
| Antimicrobial | Possible efficacy against various pathogens |
| Enzyme Inhibition | May inhibit specific enzymes |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyridine derivatives for their antitumor activity. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further research into its potential as an anticancer agent.
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of trifluoromethylated pyridines highlighted the importance of such compounds in medicinal chemistry. The synthesis of this compound was reported using a straightforward method that allowed for high yields and purity, demonstrating its feasibility for large-scale production.
Mechanism of Action
The mechanism of action of 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The aminophenyl group can form hydrogen bonds, further stabilizing the interaction.
Comparison with Similar Compounds
Substituent Variations
- 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime (CAS 1311283-85-8): This derivative replaces the 3-aminophenyl group with a benzaldehyde O-methyl-oxime moiety. Its molecular weight (323.31 g/mol) and predicted pKa (3.67) suggest altered solubility and reactivity .
- The isoxazole’s electron-withdrawing nature may reduce basicity compared to the 3-aminophenyl group in the target compound .
Functional Group Modifications
- 6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride: Features a chiral aminoethyl group instead of dimethylamine. The stereocenter and hydrochloride salt improve crystallinity, which is advantageous in pharmacokinetic studies .
Pyrimidine-Based Analogues
- N,N-Dimethyl-4-(4-methylphenoxy)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 338792-35-1): Replaces the pyridine core with pyrimidine. Its molecular weight (297.28 g/mol) and lower pKa (2.23) suggest higher acidity than the target compound .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine: A pyrimidine derivative with a trifluoromethylanilino side chain. The bulky substituents may reduce membrane permeability compared to the target’s simpler 3-aminophenyl group .
Quinazoline Derivatives
- 6-(3-Aminophenyl)-N-tert-butyl-2-(trifluoromethyl)quinazolin-4-amine (Compound 51): The quinazoline core expands the aromatic system, likely improving π-π interactions in protein binding. The tert-butyl group introduces steric hindrance, which may limit metabolic clearance .
Antimicrobial and Antiproliferative Activity
- Thiazolyl-pyridin-2-amine derivatives (e.g., N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine) exhibit inhibitory activity against Staphylococcus aureus and Escherichia coli .
- Schiff bases of 2-aminopyridine (e.g., N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine) demonstrate solvent-dependent antibacterial effects, highlighting the role of substituents in modulating activity .
Physicochemical Comparisons
*Estimated based on dimethylamine pKa (~10.7) and trifluoromethyl’s electron-withdrawing effects.
Biological Activity
6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine, commonly referred to as 6-APB, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C14H14F3N3
Molecular Weight : 281.28 g/mol
CAS Number : 1311280-31-5
The compound features a pyridine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety, contributing to its unique chemical properties and potential applications in pharmaceuticals.
Pharmacological Profile
Research indicates that 6-APB exhibits various biological activities, particularly in the context of mental health treatment and cancer therapy:
- Psychoactive Properties : Initially synthesized for its psychoactive effects, 6-APB has been studied for its potential in treating mood disorders. Its structural similarity to mescaline suggests it may interact with serotonin receptors, potentially influencing mood and perception.
- Anti-Cancer Activity : Preliminary studies have shown that compounds similar to 6-APB may inhibit cancer cell proliferation. For instance, related compounds demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer cells (IC50 values ranging from 0.1 to 100 nM) and showed better selectivity against cancerous cells compared to normal cells .
The mechanisms by which 6-APB exerts its biological effects are still being elucidated. However, several hypotheses include:
- Receptor Binding : It is suggested that 6-APB may bind to neurotransmitter receptors, particularly those involved in the serotonergic system, leading to altered neurotransmission and potential therapeutic effects in mental health disorders.
- Inhibition of Proliferation Pathways : Some studies indicate that similar compounds can inhibit pathways involved in cell proliferation and survival, such as the NF-kB signaling pathway, which is crucial in many cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of 6-APB and related compounds:
Table 1: Summary of Biological Activity Studies
Q & A
Q. What are the optimal synthetic routes for preparing 6-(3-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions affect yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of a pyridine core. Key steps include:
- Nucleophilic substitution at the pyridine ring (e.g., introducing trifluoromethyl groups via halogen exchange using CuI/KF in DMF at 120°C) .
- Buchwald–Hartwig coupling to attach the 3-aminophenyl group, employing Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base in toluene at 100°C .
- Dimethylamination at position 2 using dimethylamine in THF with NaBH₄ as a reducing agent.
Yield Optimization: Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Yields range from 45–65%, depending on steric hindrance from the trifluoromethyl group .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and dimethylamino protons (δ 2.8–3.1 ppm).
- ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -65 ppm).
- Mass Spectrometry (HRMS): Exact mass matching within 2 ppm error ensures molecular formula validation.
- X-ray Crystallography: Resolves dihedral angles between the pyridine ring and substituents (e.g., 12–15° for aryl groups), critical for confirming regioselectivity .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-concentration titrations to calculate IC₅₀ .
- Cytotoxicity: MTT assays on HEK-293 or HeLa cells (48-hour exposure) to assess selectivity indices .
Advanced Research Questions
Q. How does the trifluoromethyl group influence metabolic stability compared to non-fluorinated analogs?
Methodological Answer:
- In Vitro Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. The trifluoromethyl group reduces oxidative metabolism by CYP450 enzymes, increasing half-life (t₁/₂ > 4 hours vs. <1 hour for CH₃-substituted analogs) .
- LogP Measurements: Shake-flask method shows higher lipophilicity (LogP ≈ 2.8) due to CF₃, enhancing membrane permeability in Caco-2 assays .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and ATP levels in kinase assays.
- SAR Analysis: Compare substituent effects using analogs (e.g., replacing CF₃ with Cl or CH₃) to isolate contributions to activity .
- Molecular Dynamics Simulations: Model binding poses with target proteins (e.g., EGFR) to identify critical interactions (e.g., H-bonding with 3-aminophenyl) .
Q. What strategies improve regioselectivity during functionalization of the pyridine core?
Methodological Answer:
- Directing Groups: Temporarily install Boc-protected amines to guide CF₃ insertion at position 4 .
- Microwave Synthesis: Reduce side reactions (e.g., dimerization) by accelerating coupling steps (e.g., 30 minutes at 150°C vs. 12 hours conventionally) .
- Computational Predictors: DFT calculations (B3LYP/6-31G*) optimize transition states for substitution reactions .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
Methodological Answer:
- Fragment Replacement: Substitute the 3-aminophenyl group with heteroaryls (e.g., pyrazole) to test hydrogen-bonding requirements.
- Steric Maps: Overlay CoMFA models to identify regions tolerant to bulkier groups (e.g., isopropyl instead of dimethylamino) .
- Pharmacophore Modeling: Highlight essential features (e.g., basic amine, hydrophobic CF₃) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
